molecular formula C14H9Cl2NO3 B5799299 (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone

Cat. No. B5799299
M. Wt: 310.1 g/mol
InChI Key: BAPHRMNFWZSVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, also known as DCNP, is a synthetic compound that belongs to the family of aryl ketones. It is widely used in scientific research for its ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in the regulation of cellular signaling pathways.

Mechanism of Action

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone inhibits PTPs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to the accumulation of phosphorylated proteins, which in turn affects various cellular signaling pathways. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to selectively inhibit certain PTPs while sparing others, which makes it a valuable tool for studying the specific functions of different PTPs.
Biochemical and Physiological Effects:
(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to affect various cellular processes, including insulin signaling, immune response, and cancer development. Inhibition of PTP1B by (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been shown to enhance the immune response against cancer cells by inhibiting the activity of SHP-2, which is overexpressed in several types of cancer. However, the long-term effects of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone on cellular processes and its potential toxicity need to be further investigated.

Advantages and Limitations for Lab Experiments

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone is a valuable tool for studying the role of PTPs in various cellular processes. Its selectivity for certain PTPs makes it a valuable tool for studying the specific functions of different PTPs. However, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has some limitations in lab experiments, including its potential toxicity and the need for careful handling due to its chemical properties.

Future Directions

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has a wide range of potential applications in scientific research, including the development of new drugs for diabetes, cancer, and other diseases. Future research should focus on improving the selectivity and potency of (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and investigating its long-term effects on cellular processes. Additionally, the development of new synthetic methods for (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone and its analogs could lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2,4-dichloro-5-nitrophenol with 4-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the final product, (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone, using a hydrogenation catalyst.

Scientific Research Applications

(2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has been extensively used in scientific research to study the role of PTPs in various cellular processes. It has been shown to inhibit several PTPs, including PTP1B, TC-PTP, and SHP-2, which are involved in insulin signaling, immune response, and cancer development. (2,4-dichloro-5-nitrophenyl)(4-methylphenyl)methanone has also been used to investigate the role of PTPs in neuronal development and synaptic plasticity.

properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c1-8-2-4-9(5-3-8)14(18)10-6-13(17(19)20)12(16)7-11(10)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPHRMNFWZSVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone

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